Specific Scientific Field: Microbiology and Infectious Diseases
Summary: Ciprofloxacin-7-ethylenediamine exhibits potent antimicrobial properties. Researchers have explored its effectiveness against bacterial pathogens and fungal isolates. Given the growing concern over antimicrobial resistance, finding novel low molecular weight drugs with different modes of action is crucial.
Experimental Procedures:Synthesis of Analogues: Novel analogues of ciprofloxacin were synthesized, including 1,3,4-oxadiazole, thiazolidine-4-one, 1,3,4-oxazoline, 1,2,4-triazole, Schiff’s base, hydrazide, and 1,3,4-thiadiazole.
Characterization: The synthesized analogs were characterized using techniques such as FT-IR, NMR, and mass spectroscopy.
Antimicrobial Assessment: Disc diffusion and serial dilution methodologies were employed to assess the antimicrobial properties against bacterial pathogens and fungal isolates.
Toxicity Evaluation: The MTT assay was performed against HepG2 cells to evaluate toxicity.
Results: Analog (2) demonstrated strong hydrogen bonding with receptors glucosamine-6-phosphatase (GlcN-6P) and lanosterol 14-alpha-demethylase (CYP51), along with excellent binding affinities . This suggests its potential as an effective antimicrobial agent.
Specific Scientific Field: Analytical Chemistry and Pharmacology
Summary: Ciprofloxacin-7-ethylenediamine serves as a reference standard in quality tests and assays. It is used to prepare system suitability and system-suitability stock solutions for assay and impurity analysis using liquid chromatography methods and UV detectors .
Specific Scientific Field: Microbiology and Pharmacology
Summary: Researchers investigated how impurities in ciprofloxacin, including ciprofloxacin ethylenediamine analogue (CEA), affect bacterial growth and antibiotic resistance. Understanding these effects is crucial for drug safety and efficacy .
Experimental Procedures:Bacterial Cultures: Escherichia coli (E. coli) cultures were exposed to CEA and other impurities.
Growth Assessment: Researchers monitored bacterial growth in the presence of impurities.
API Content Assay: The impact of impurities on the active pharmaceutical ingredient (API) content assay was evaluated.
Results: CEA impurity influenced bacterial growth and antibiotic resistance, emphasizing the need for rigorous quality control in pharmaceutical formulations .
Ciprofloxacin-7-ethylenediamine, also known as Ciprofloxacin Ethylenediamine Analog, is not an active pharmaceutical ingredient itself but an impurity that can form during the manufacturing process of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic [, ]. Its presence is undesirable as it can affect the quality and efficacy of the final Ciprofloxacin product.
The significance of Ciprofloxacin Ethylenediamine lies in its role as a quality control marker. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set limits for the acceptable level of this impurity in Ciprofloxacin formulations [, ]. Therefore, its detection and quantification are crucial for ensuring the quality and safety of Ciprofloxacin medications.
Ciprofloxacin Ethylenediamine has a complex molecular structure containing a fluoroquinolone core similar to Ciprofloxacin, linked to an ethylenediamine group at the 7th position [, ]. This structural difference differentiates it from Ciprofloxacin. The key features of its structure include:
Ciprofloxacin Ethylenediamine is not intended for any therapeutic purpose and does not have a known mechanism of action in biological systems.
Desethylene ciprofloxacin can be synthesized through a multi-step chemical reaction involving dimethyl sulfoxide and hydrochloric acid in ethanol and water. The process typically involves heating the mixture at elevated temperatures followed by refluxing to yield the hydrochloride salt form .
Desethylene ciprofloxacin exhibits antibacterial properties, though it is less potent than its parent compound, ciprofloxacin. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to ciprofloxacin . Studies indicate that desethylene ciprofloxacin may also influence drug interaction potentials due to its role as an inhibitor of CYP1A2, affecting the metabolism of other drugs .
The synthesis of desethylene ciprofloxacin can be achieved through various methods, primarily focusing on optimizing yield and purity. The most notable method involves:
This method is efficient in producing high-purity desethylene ciprofloxacin hydrochloride.
Desethylene ciprofloxacin is primarily utilized in pharmacological research and drug development. Its applications include:
Research indicates that desethylene ciprofloxacin can significantly affect the pharmacokinetics of other drugs metabolized by CYP1A2. Notably:
Desethylene ciprofloxacin shares structural and functional similarities with several other fluoroquinolone derivatives. Here are some notable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ciprofloxacin | Parent compound; broad-spectrum antibiotic activity | |
Formylciprofloxacin | Another minor metabolite; exhibits similar action | |
Oxociprofloxacin | Active metabolite with distinct pharmacological effects | |
Sulociprofloxacin | Metabolite involved in enhancing antimicrobial activity |
Desethylene ciprofloxacin is unique due to its specific role as a major metabolite influencing both pharmacodynamics and pharmacokinetics of ciprofloxacin. Its distinct metabolic pathway highlights its potential impact on drug interactions compared to other metabolites.
Desethylene ciprofloxacin (C₁₅H₁₆FN₃O₃) is derived from ciprofloxacin (C₁₇H₁₈FN₃O₃) through oxidative metabolism mediated by CYP1A2. The structural modification involves the removal of an ethylene group from the piperazinyl substituent, resulting in a secondary amine at the C7 position (Figure 1). This alteration reduces molecular weight by 42 Da but preserves the fluoroquinolone core responsible for inhibiting bacterial DNA gyrase and topoisomerase IV.
Key Structural Features:
While desethylene ciprofloxacin exhibits antibacterial activity, its potency is 4–8-fold lower than ciprofloxacin against Escherichia coli and Staphylococcus aureus. This reduced efficacy is attributed to diminished affinity for bacterial topoisomerases, as the metabolite’s smaller side chain compromises target engagement. However, emerging evidence suggests it potentiates ciprofloxacin’s action by inhibiting efflux pumps in multidrug-resistant Mycobacterium tuberculosis.
Desethylene ciprofloxacin is formed via oxidative metabolism of ciprofloxacin, primarily mediated by hepatic CYP1A2. A population pharmacokinetic (PK) study involving critically ill patients revealed that the metabolic conversion of ciprofloxacin to desethylene ciprofloxacin is influenced by age, creatinine clearance (CL~CR~), and genetic polymorphisms in CYP1A2 [1]. The metabolite/parent ratio for desethylene ciprofloxacin was reported as 5.86% (interquartile range: 4.09–9.87%), with higher ratios observed in younger patients and those with elevated CL~CR~ [1].
The enzymatic process involves the removal of an ethylene group from the piperazine ring of ciprofloxacin, a reaction facilitated by microsomal oxidation. In vitro studies using human liver microsomes have demonstrated that CYP1A2 activity directly correlates with desethylene ciprofloxacin formation [1]. Notably, carriers of the CYP1A2 rs762551 variant allele exhibit increased metabolite elimination rates, suggesting genetic modulation of this pathway [1].
Table 1: Covariates Influencing Desethylene Ciprofloxacin Pharmacokinetics
Parameter | Covariate | Effect on PK Parameter | Source |
---|---|---|---|
Kpm (transfer rate) | CL~CR~ | Increases with higher CL~CR~ | [1] |
Km (elimination) | Age | Decreases with advancing age | [1] |
Km (elimination) | CYP1A2 genotype | Increased in rs762551 variant carriers | [1] |
The competitive inhibition of CYP1A2 by ciprofloxacin and its metabolites has been debated. While early in vitro studies suggested negligible direct inhibition by ciprofloxacin [3], subsequent clinical models propose that desethylene ciprofloxacin itself may mediate CYP1A2 inhibition, particularly in elderly patients with reduced metabolite clearance [1].
The piperazinyl ring of ciprofloxacin undergoes structural modification during the formation of desethylene ciprofloxacin, specifically through the loss of an ethylene group. This alteration impacts the molecule’s physicochemical properties, including lipophilicity and susceptibility to efflux transporters.
Comparative studies of ciprofloxacin derivatives modified at the C-7 piperazine position reveal that structural changes influence cellular accumulation and efflux pump recognition [5]. For instance, N-benzyl substitution reduces susceptibility to multidrug resistance-associated protein 4 (MRP4) efflux in macrophages [5]. Although desethylene ciprofloxacin’s specific efflux dynamics remain uncharacterized, the removal of the ethylene group likely alters its interaction with transporters such as P-glycoprotein (ABCB1) and organic anion-transporting polypeptides (SLCO1A2) [1].
The metabolite retains antibacterial activity, albeit with reduced potency compared to ciprofloxacin. This activity is contingent on the integrity of the quinolone core, as modifications to the piperazine moiety primarily affect pharmacokinetic rather than pharmacodynamic properties [5].
Interindividual variability in desethylene ciprofloxacin formation is driven by demographic, physiological, and genetic factors:
Table 2: Factors Affecting Desethylene Ciprofloxacin Metabolic Ratios
Factor | Correlation with Metabolic Ratio | Mechanism | Source |
---|---|---|---|
Age | Negative (r² = 0.22) | Reduced CYP1A2 activity and renal function | [1] |
Creatinine clearance | Positive (r² = 0.20) | Increased parent drug excretion | [1] |
CYP1A2 genotype | Variant allele increases Km | Enhanced metabolite elimination | [1] |
Sex differences, while significant for other metabolites like oxociprofloxacin, do not markedly influence desethylene ciprofloxacin ratios [1].